molecular formula C11H10N2O3 B188754 Ethyl 4-quinazolone-2-carboxylate CAS No. 29113-33-5

Ethyl 4-quinazolone-2-carboxylate

Cat. No.: B188754
CAS No.: 29113-33-5
M. Wt: 218.21 g/mol
InChI Key: BMCAWNQKVVTNFP-UHFFFAOYSA-N
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Description

Ethyl 4-quinazolone-2-carboxylate is a quinazoline derivative with the molecular formula C11H10N2O3 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a white to almost white crystalline powder with a melting point of 189-193°C .

Safety and Hazards

Ethyl 4-quinazolone-2-carboxylate should be handled with care to avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-quinazolone-2-carboxylate can be synthesized from anthranilamide and ethyl oxalate . The reaction involves the condensation of anthranilamide with ethyl oxalate under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of anthranilamide and ethyl oxalate, followed by their condensation under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-quinazolone-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolone ring to other quinazoline derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the quinazolone ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2-carboxylic acids, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline-based compounds.

Mechanism of Action

The mechanism of action of ethyl 4-quinazolone-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism depends on the specific structure and functional groups present on the quinazoline ring.

Comparison with Similar Compounds

Ethyl 4-quinazolone-2-carboxylate can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

ethyl 4-oxo-3H-quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCAWNQKVVTNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303655
Record name Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29113-33-5
Record name 29113-33-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate in the synthesis of luotonin A?

A1: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate serves as a crucial starting material in the synthesis of luotonin A, a naturally occurring alkaloid with promising anticancer activity [, , ]. This compound undergoes key transformations, including Weinreb amidation with aromatic amines, to yield essential intermediates in the multi-step synthesis of luotonin A and its derivatives [].

Q2: What synthetic advantages does Weinreb amidation offer in this context?

A2: Weinreb amidation of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with aromatic amines presents a significantly improved synthetic route to anilide-type intermediates for luotonin A synthesis []. This method offers several advantages:

  • Versatility: This method accommodates a wide range of aromatic amines, even those with low nucleophilicity or challenging solubility and stability profiles []. This versatility is crucial for synthesizing diverse luotonin A analogues for structure-activity relationship studies.

Q3: Has the use of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate led to the development of any novel luotonin A analogues?

A3: Yes, research utilizing ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate has successfully produced novel luotonin A analogues. One notable example is the synthesis of a thiophene isostere of luotonin A, achieved by employing a thiophene-containing amine in the Weinreb amidation step []. This highlights the potential of this synthetic approach to generate structurally diverse analogues for exploring new biological activities and overcoming potential limitations of the parent compound.

Q4: Are there alternative synthetic routes to luotonin A that avoid the use of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate?

A4: While ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate has proven to be a valuable starting point for luotonin A synthesis, researchers have explored alternative approaches. For instance, one study utilized a different set of starting materials, namely 1-(2-nitrophenyl)prop-2-en-1-one and the same ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, to achieve a concise total synthesis of luotonin A [, ]. The choice of synthetic route often depends on factors such as yield, cost-effectiveness, and the specific structural modifications desired in the final luotonin A analogues.

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